L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine
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Overview
Description
L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine is a synthetic peptide composed of seven amino acids: proline, threonine, leucine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (L-proline) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid (L-threonine) is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the threonine residues, leading to the formation of hydroxythreonine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of threonine residues can yield hydroxythreonine, while substitution reactions can introduce new amino acids into the peptide sequence.
Scientific Research Applications
L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of novel biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-threonyl-L-threonyl-L-threonyl-L-prolyl-L-leucyl-L-lysine: Similar in structure but with variations in amino acid sequence.
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
L-Threonyl-L-lysyl-L-prolyl-L-arginyl-L-prolylglycyl-L-proline:
Uniqueness
This compound is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and applications in various scientific fields.
Properties
CAS No. |
233610-84-9 |
---|---|
Molecular Formula |
C34H60N8O11 |
Molecular Weight |
756.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C34H60N8O11/c1-17(2)16-23(29(47)37-22(34(52)53)10-6-7-13-35)38-30(48)24-12-9-15-42(24)33(51)27(20(5)45)41-32(50)26(19(4)44)40-31(49)25(18(3)43)39-28(46)21-11-8-14-36-21/h17-27,36,43-45H,6-16,35H2,1-5H3,(H,37,47)(H,38,48)(H,39,46)(H,40,49)(H,41,50)(H,52,53)/t18-,19-,20-,21+,22+,23+,24+,25+,26+,27+/m1/s1 |
InChI Key |
JFKXEQWOGUQOTP-FYUGKPBRSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]2CCCN2)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C2CCCN2 |
Origin of Product |
United States |
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